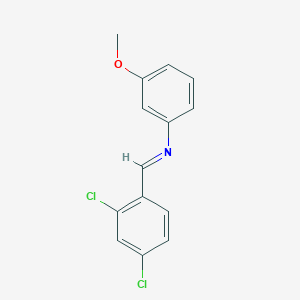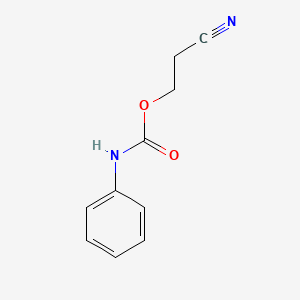
2-Cyanoethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl N-phenylcarbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.203 g/mol It is a carbamate derivative, characterized by the presence of a cyanoethyl group and a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-cyanoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of 2-cyanoethyl N-phenylcarbamate may involve continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts, such as dimethyl carbonate, is preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Cyanoethyl N-phenylcarbamate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyanoethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Cyanoacetyl N-phenylcarbamate
- 2-Methylcyclohexyl N-phenylcarbamate
- 2-Ethoxyethyl N-phenylcarbamate
- 2-Methoxyethyl N-phenylcarbamate
Comparison: Compared to similar compounds, 2-cyanoethyl N-phenylcarbamate is unique due to its specific cyanoethyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where specific chemical interactions are required .
Propiedades
Número CAS |
5416-68-2 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-cyanoethyl N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |
Clave InChI |
FWJPVEDCJHXQIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


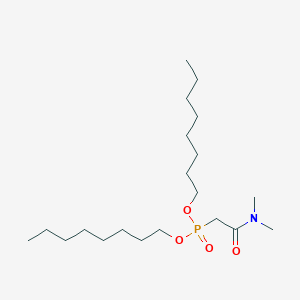

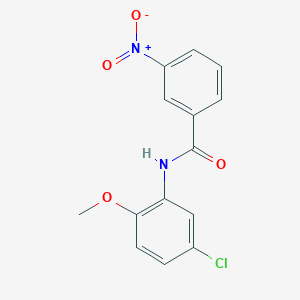

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

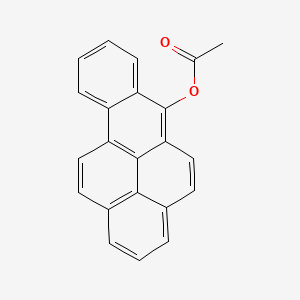
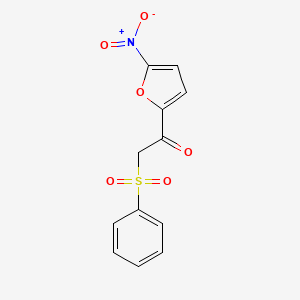
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


